molecular formula C17H15ClN2O B1662802 Ellipticine analog CAS No. 52238-35-4

Ellipticine analog

カタログ番号 B1662802
CAS番号: 52238-35-4
分子量: 298.8 g/mol
InChIキー: DLDKVFOKLGPVBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ellipticine is a tetracyclic natural compound with the IUPAC name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole . It was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The molecule is composed of a carbazole moiety condensed to a pyridine ring .


Synthesis Analysis

The synthesis of ellipticine and its derivatives has generated wide interest amongst the research community due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation .


Molecular Structure Analysis

Ellipticine is known to intercalate into DNA, entering a DNA strand between base pairs. In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .


Chemical Reactions Analysis

The presence of a simple hydroxy or methoxy group at the C-9 carbon enhances its cytotoxic activity . Hence, 9-hydroxyellipticine and 9-methoxyellipticine gradually became attractive derivatives .


Physical And Chemical Properties Analysis

Ellipticine is a yellow solid with a molar mass of 246.313 g·mol−1 . It has a very low solubility in water .

科学的研究の応用

Antitumor Activity

9-Hydroxyellipticine hydrochloride exhibits potent antitumor activity. It inhibits the growth of L1210 murine leukemia cells with an IC50 value of 3 nM and increases survival in an L1210 mouse leukemia model. It also shows inhibition against wild type and D816V mutated c-Kit, which is significant in cancer research .

Topoisomerase II Inhibition

This compound acts as a potent inhibitor of Topoisomerase II (Topo II), with an IC50 value of 3.3 μM. Topo II is an enzyme that alters the topologic states of DNA during transcription and is a target for anticancer drugs .

p53 Activity Restoration

9-Hydroxyellipticine hydrochloride can restore functional wild-type p53 activity by inhibiting mutant p53 protein phosphorylation. The p53 protein is known as the “guardian of the genome” due to its role in preventing cancer development .

Cdk2 Activity Suppression

It suppresses Cyclin-dependent kinase 2 (Cdk2) activity in a concentration-dependent manner. Cdk2 is crucial for the regulation of the cell cycle and is another target for cancer therapy .

Anti-inflammatory and Antioxidant Activities

The compound has been reported to inhibit carrageenan-induced edema and UV-induced erythema in guinea pigs, indicating anti-inflammatory properties. It also possesses antioxidant activities, which are beneficial in various diseases where oxidative stress is a factor .

Catecholamine Release

9-Hydroxyellipticine hydrochloride has catecholamine-releasing activities, which could have implications in neurological research and potential treatments for disorders related to catecholamine neurotransmitters .

RyR Inhibition

It is an inhibitor of Ryanodine Receptor (RyR), which plays a role in calcium release from the sarcoplasmic reticulum. RyR inhibitors have potential applications in treating heart diseases and muscle disorders .

Safety and Hazards

Ellipticine derivatives have been observed to induce remission of tumor growth, but are not used for medical purposes due to their high toxicity . Side effects include nausea and vomiting, hypertension, cramp, pronounced fatigue, mouth dryness, and mycosis of the tongue and esophagus .

将来の方向性

The fundamental solvation dynamics of ellipticine both in ground and excited states in several homogeneous and microheterogeneous environments have opened many significant insights that can be utilized in future photophysical and photobiological studies .

特性

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDKVFOKLGPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51131-85-2 (Parent)
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20966614
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrochloride

CAS RN

52238-35-4, 76448-45-8
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELLIPTICINE ANALOG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9 OHE HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-HYDROXYELLIPTICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ellipticine analog
Reactant of Route 2
Ellipticine analog
Reactant of Route 3
Ellipticine analog
Reactant of Route 4
Ellipticine analog
Reactant of Route 5
Ellipticine analog
Reactant of Route 6
Ellipticine analog

Q & A

Q1: How do ellipticine analogs interact with their cellular targets, and what are the downstream effects?

A1: Ellipticine analogs primarily exert their anticancer activity through two main mechanisms:

  • DNA Intercalation: Ellipticine analogs, like the parent compound ellipticine, can intercalate into DNA. This means they insert themselves between the base pairs of the DNA double helix. This disrupts DNA structure and function, ultimately interfering with essential cellular processes like replication and transcription. [, ]
  • Topoisomerase II Inhibition: Many ellipticine analogs are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. They stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. [, ]
  • Inhibition of DNA Replication and Transcription: By intercalating into DNA and inhibiting topoisomerase II, ellipticine analogs hinder the processes of DNA replication and transcription, ultimately preventing cancer cell growth and proliferation. [, , ]
  • Induction of Apoptosis: The DNA damage caused by ellipticine analogs can trigger the intrinsic apoptotic pathway, leading to programmed cell death of cancer cells. []

Q2: What is the basic structure of ellipticine, and how are analogs modified?

A2: Ellipticine is a planar, polycyclic aromatic compound with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol. It consists of a pyridocarbazole ring system. Analogs are created by modifying this core structure with various substituents, often at positions like C-1, C-2, C-5, C-6, C-9, or N-2. Examples include:

  • Substitutions: Introduction of alkyl groups, halogens, or other functional groups. [, , ]
  • Heteroatom Replacement: Oxygen or sulfur atoms can replace nitrogen in the ring system, leading to oxaellipticines or thiaellipticines. [, ]
  • Ring Modifications: The size and saturation of the ring systems can be altered. [, ]

Q3: How do structural modifications of ellipticine analogs affect their anticancer activity, potency, and selectivity?

A3: Structure-activity relationship (SAR) studies have revealed critical insights into the relationship between the structure of ellipticine analogs and their biological activities:

  • Planarity: Generally, maintaining the planar structure of the ellipticine core is crucial for DNA intercalation and, consequently, anticancer activity. []
  • Substituents: The type, size, and position of substituents greatly influence potency and selectivity. For example, bulky substituents at certain positions can enhance DNA binding affinity and improve selectivity towards specific cancer cell lines. [, ]
  • Heteroatom Substitution: Replacing nitrogen with oxygen or sulfur can alter the compound's physicochemical properties and impact its interactions with DNA or topoisomerase II. []
  • N2-Alkylation: Introduction of alkyl groups at the N2 position of ellipticine often leads to the formation of ellipticinium ions, which generally exhibit increased potency against cancer cells compared to their neutral counterparts. []

Q4: What is the evidence for the anticancer activity of ellipticine analogs in cellular and animal models?

A4: Numerous studies have demonstrated the in vitro and in vivo efficacy of ellipticine analogs against various cancer types.

  • In vitro studies: Ellipticine analogs have shown potent cytotoxicity against a wide range of human cancer cell lines, including leukemia, lymphoma, and solid tumors, in cell-based assays. [, , , ]
  • In vivo studies: Selected ellipticine analogs have displayed significant antitumor activity in animal models, inhibiting tumor growth and improving survival rates. [, ]

Q5: What are the known mechanisms of resistance to ellipticine analogs?

A5: Despite their promise, resistance to ellipticine analogs can emerge, limiting their therapeutic efficacy. Known resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, can pump ellipticine analogs out of cancer cells, reducing their intracellular concentration and effectiveness. [, ]
  • Elevated Glutathione Metabolism: High levels of glutathione (GSH), a major cellular antioxidant, can detoxify ellipticine analogs, decreasing their ability to induce DNA damage and cell death. []
  • Altered Topoisomerase II Levels or Activity: Changes in the expression levels or enzymatic activity of topoisomerase II can reduce the sensitivity of cancer cells to topoisomerase II inhibitors like certain ellipticine analogs. []

Q6: What strategies are being explored to improve the delivery and targeting of ellipticine analogs to tumor sites?

A6: Researchers are actively investigating strategies to enhance the delivery and tumor specificity of ellipticine analogs, aiming to maximize therapeutic efficacy and minimize off-target effects:

  • Nanoparticle-Based Delivery Systems: Encapsulating ellipticine analogs within nanoparticles, like liposomes or polymeric nanoparticles, can improve their solubility, stability, and tumor accumulation, leading to enhanced antitumor activity and reduced toxicity. []
  • Antibody-Drug Conjugates (ADCs): Conjugating ellipticine analogs to tumor-specific antibodies can deliver these potent cytotoxic agents directly to cancer cells, sparing healthy tissues. []

Q7: What is the future outlook for the development of ellipticine analogs as anticancer agents?

A7: Despite the challenges, ellipticine analogs hold significant promise as anticancer therapeutics:

  • Overcoming Resistance: Strategies to circumvent resistance mechanisms, such as developing analogs that are poor substrates for efflux pumps or combining ellipticine analogs with other anticancer agents, are being actively pursued. []
  • Novel Analog Design: Continued exploration of chemical space through the synthesis and evaluation of novel ellipticine analogs with improved potency, selectivity, and pharmacological properties is crucial. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。